An In-depth Technical Guide to 3-Ketoadipic Acid: Structure and Chemical Properties
An In-depth Technical Guide to 3-Ketoadipic Acid: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketoadipic acid, also known as 3-oxoadipic acid or β-ketoadipic acid, is a dicarboxylic acid and a key intermediate in the microbial catabolism of aromatic compounds. Its unique structure, featuring both ketone and carboxylic acid functional groups, makes it a molecule of significant interest in metabolic research, synthetic chemistry, and the development of novel therapeutics. This guide provides a comprehensive overview of the structure and chemical properties of 3-ketoadipic acid, detailed experimental protocols, and a visualization of its central role in metabolic pathways.
Structure and Chemical Identity
3-Ketoadipic acid is a six-carbon dicarboxylic acid with a ketone group at the third carbon position.
Chemical Formula: C₆H₈O₅
IUPAC Name: 3-oxohexanedioic acid
Synonyms: β-Ketoadipic acid, 3-Oxoadipic acid, 3-Ketoadipate, β-Ketoadipate
CAS Number: 689-31-6[1]
Molecular Structure:
Physicochemical Properties
A summary of the key quantitative data for 3-ketoadipic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 160.12 g/mol | [2] |
| Melting Point | 124-126 °C | [2][3] |
| Boiling Point | 412.2 ± 25.0 °C (Predicted) | [3] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | 1 x 10⁶ mg/L (Estimated) | |
| pKa₁ | 3.13 ± 0.32 (Predicted) | [3] |
| pKa₂ | ~4.5 (Estimated for the second carboxylic acid) | |
| Appearance | White to off-white solid | [3] |
Metabolic Significance: The β-Ketoadipate Pathway
3-Ketoadipic acid is a central intermediate in the β-ketoadipate pathway, a critical route for the aerobic degradation of aromatic compounds by bacteria and some fungi.[4] This pathway funnels a wide range of natural and xenobiotic aromatic compounds, such as lignin-derived monomers and pollutants, into the tricarboxylic acid (TCA) cycle. The pathway has two main converging branches: the catechol branch and the protocatechuate branch.
Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway
The diagram below illustrates the convergence of the catechol and protocatechuate branches to form 3-ketoadipate, which is subsequently converted to intermediates of the TCA cycle.
Experimental Protocols
Microbial Synthesis of 3-Ketoadipic Acid
Recent advances in metabolic engineering have enabled the microbial production of 3-ketoadipic acid from renewable feedstocks. The following provides a general workflow for the production and purification of 3-ketoadipic acid using an engineered strain of Pseudomonas putida.
Detailed Methodology:
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Fermentation: An engineered strain of Pseudomonas putida, with key genes in the β-ketoadipate pathway modified to promote accumulation of the target molecule, is cultured in a bioreactor. A fed-batch strategy is often employed with a controlled feed of carbon sources like glucose and xylose.[5]
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Cell Removal: After fermentation, the culture broth is centrifuged or filtered to remove the bacterial cells.
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Acidification and Extraction: The cell-free supernatant is acidified to a pH below 2 to protonate the carboxylic acid groups of 3-ketoadipic acid, making it more soluble in organic solvents. The product is then extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate.
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Purification: The organic extract is concentrated by evaporation. The resulting crude product can be further purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot water and allowing it to cool slowly to form pure crystals.[6][7]
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Analysis: The purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the concentration and assess the purity of 3-ketoadipic acid.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Column: A C18 reversed-phase column is commonly used for the analysis of organic acids. For highly aqueous mobile phases, a column with polar endcapping or an embedded polar group is recommended to prevent phase collapse.
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer at a low pH is typically used to ensure the carboxylic acid groups are protonated. A common mobile phase is 20 mM potassium phosphate (B84403) buffer adjusted to pH 2.7.[8] A small percentage of an organic modifier like acetonitrile (B52724) or methanol (B129727) can be added if necessary to adjust retention times.
Detection: UV detection at a wavelength of 210 nm is suitable for detecting the carboxyl groups of 3-ketoadipic acid.
Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.22 µm syringe filter before injection.
Calibration: A calibration curve is generated using standards of known concentrations of pure 3-ketoadipic acid to enable accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the chemical structure of 3-ketoadipic acid.
¹H NMR: In the proton NMR spectrum of 3-ketoadipic acid, distinct signals are expected for the different types of protons. The acidic protons of the two carboxylic acid groups will appear as broad singlets at a downfield chemical shift (typically >10 ppm). The methylene (B1212753) protons adjacent to the carbonyl group and the carboxylic acid groups will have characteristic chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the six carbon atoms. The carbonyl carbons of the carboxylic acid groups will resonate at a downfield chemical shift (typically >170 ppm), while the ketone carbonyl carbon will also be in the downfield region. The methylene carbons will appear at more upfield chemical shifts.
Conclusion
3-Ketoadipic acid is a molecule with a rich chemistry and significant biological relevance. Its position as a key intermediate in the β-ketoadipate pathway makes it a focal point for studies in microbial metabolism and bioremediation. Furthermore, its bifunctional nature provides opportunities for its use as a building block in chemical synthesis. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important compound.
References
- 1. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US6538156B1 - Method for purifying adipic acid by crystallization - Google Patents [patents.google.com]
- 8. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
